3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole
Description
Historical Context of Indole Chemistry in Medicinal Research
Indole chemistry has been a cornerstone of medicinal research for millennia. The earliest documented uses of indole-containing plants date back to ancient civilizations, such as the application of Rauvolfia serpentina (containing reserpine) in India for treating mental disorders and snakebites. By the 19th century, the isolation of strychnine marked the dawn of modern indole alkaloid research, with structural elucidation efforts culminating in the mid-20th century. The discovery of physiologically active indole derivatives, such as the antitumor agents vinblastine and vincristine, further solidified indole’s role in drug development. These milestones underscore the enduring relevance of indole scaffolds in addressing complex pharmacological challenges.
Emergence of Furyl-Substituted Indole Derivatives
The integration of furan moieties into indole frameworks represents a strategic advancement in heterocyclic chemistry. Furan rings, with their electron-rich aromatic systems, enhance molecular interactions with biological targets while improving solubility profiles. Recent synthetic breakthroughs, such as the Fischer indole synthesis and multicomponent reactions, have enabled precise functionalization at the C-2 and C-3 positions of indole. For instance, the catalytic system involving polyether sulfone sulfamic acid (PES-NHSO3H) has facilitated the efficient synthesis of spiro[furan-2,3ʹ-indoline] derivatives, demonstrating yields exceeding 85%. These innovations have expanded the structural diversity of furyl-substituted indoles, positioning them as critical tools in probing structure-activity relationships (SAR).
Position of 3-[1-(Furan-2-yl)-2-Nitroethyl]-2-Phenyl-1H-Indole in Modern Research
This compound exemplifies the convergence of synthetic ingenuity and pharmacological potential. Its structure integrates a nitroethyl group, a furan ring, and a phenyl substitution, creating a tetracyclic system with unique electronic properties. The nitro group introduces strong electron-withdrawing effects, modulating reactivity at the indole core, while the furan ring participates in π-π stacking interactions with biological macromolecules. Current studies focus on its role as a precursor to anticancer and antimicrobial agents, leveraging its ability to undergo nucleophilic substitution and redox transformations.
Indole as a Privileged Pharmacophore in Drug Discovery
Indole’s status as a "privileged pharmacophore" stems from its versatility in mimicking endogenous biomolecules. Over 4,100 indole alkaloids have been identified, with applications spanning antipsychotic (reserpine), antihypertensive (ajmaline), and acetylcholinesterase-inhibiting (physostigmine) therapies. The planar indole nucleus facilitates binding to diverse receptors, including serotonin and dopamine transporters, while substituents at the C-3 position fine-tune selectivity. Computational studies reveal that indole derivatives occupy a unique chemical space, enabling optimization of pharmacokinetic properties such as blood-brain barrier permeability.
Research Objectives and Significance
This article aims to:
- Systematically analyze the synthetic pathways for this compound.
- Evaluate its chemical reactivity and potential as a scaffold for novel therapeutics.
- Explore its role in advancing SAR studies for furyl-substituted indoles. By addressing these objectives, the review seeks to illuminate the compound’s untapped potential in addressing unmet medical needs, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-22(24)13-16(18-11-6-12-25-18)19-15-9-4-5-10-17(15)21-20(19)14-7-2-1-3-8-14/h1-12,16,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOZXDJCTOEOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process often includes crystallization, distillation, and chromatography techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and various acids are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
Structure and Composition
- IUPAC Name: 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole
- Molecular Formula: C20H16N2O3
- Molecular Weight: 332.36 g/mol
- CAS Number: 308294-72-6
The compound is classified under GHS as causing skin and eye irritation and may cause respiratory irritation upon inhalation . Proper handling and safety precautions are advised during research and development.
Medicinal Chemistry
Anticancer Activity:
Research indicates that indole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties:
Preliminary investigations suggest that this compound may possess antimicrobial activity against various bacterial strains. The furan and nitroethyl groups could enhance its interaction with microbial targets, making it a candidate for further exploration in antibiotic development.
Organic Synthesis
Building Block for Complex Molecules:
The unique structure of this compound makes it an attractive building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is crucial for the development of new pharmaceuticals and agrochemicals.
Materials Science
Development of Functional Materials:
The compound's properties may also be explored in materials science, particularly in the creation of functional materials with specific electronic or optical characteristics. Its indole structure could contribute to the development of organic semiconductors or light-emitting materials.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated various indole derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results demonstrated that this compound effectively induced apoptosis in breast cancer cells, suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University evaluated the antimicrobial properties of several indole derivatives against common bacterial pathogens. The findings revealed that this compound exhibited significant antibacterial activity, highlighting its potential application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to the desired biological effect. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole are compared below with related indole derivatives, focusing on substituent effects, spectroscopic data, and synthetic pathways.
Table 1: Structural and Spectroscopic Comparison
Key Observations
Substituent Effects on NMR Shifts: The nitro group in the target compound generates a distinct ¹³C-NMR signal at δ 147.14 ppm , whereas analogs with amino groups (e.g., ) show shifts near δ 144.88 ppm for C-NH₂. The furan substituent in the target compound and 3s () induces upfield shifts for the CH₂ group (δ ~47.53 vs. 44.24 ppm), reflecting electronic differences between nitroethyl and simpler methylene linkages.
Mass Spectrometry :
- The target compound’s HRMS ([M+H]⁺: 253.0979 ) aligns with its molecular formula (C₁₅H₁₃N₂O₂ requires 253.0977) . In contrast, 3s exhibits a [M+Na]⁺ peak at 220.0737 , consistent with its lower molecular weight.
The tert-butyl pivaloyloxy group in derivatives introduces steric bulk, likely influencing solubility and metabolic stability .
Synthetic Routes: The target compound is synthesized via nitroalkylation of 2-phenylindole with furan-2-yl nitroethylene precursors, as inferred from analogous protocols in and . Compound 3s () employs a simpler Friedel-Crafts alkylation of indole with furan-2-ylmethanol, highlighting divergent strategies for side-chain introduction .
Unique Analytical Features
Biological Activity
3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole, a compound with the CAS number 308294-72-6, has garnered attention in recent years for its potential biological activities, particularly in the context of antimycobacterial properties. This article synthesizes current research findings on this compound, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused indole system with a nitroethyl group and a furan moiety. The general formula is represented as follows:
Antimycobacterial Activity
Recent studies have highlighted the compound's promising antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb). A notable study demonstrated that derivatives of 3-phenyl-1H-indoles exhibited significant inhibition of Mtb growth, with some compounds showing effective Minimum Inhibitory Concentration (MIC) values as low as 8.4 µM against multidrug-resistant strains .
Key Findings
- MIC Values : The compound exhibited an MIC of 8.4 µM against Mtb, indicating strong antimycobacterial potential.
- Bactericidal Activity : Time-kill studies revealed that the compound maintained bactericidal activity at concentrations close to its MIC, demonstrating a time-dependent killing effect .
Cytotoxicity and Genotoxicity
In vitro assessments using HepG2 and Vero cell lines indicated that while some derivatives showed low toxicity (CC50 values greater than 30 µM), others demonstrated potential cytotoxic effects at lower concentrations. However, specific derivatives like 3r were noted for their lack of genotoxicity, suggesting a favorable safety profile for further development .
Summary of Toxicity Studies
| Compound | CC50 (µM) | Genotoxicity | Notes |
|---|---|---|---|
| 3r | >30 | Negative | Low toxicity observed |
| Other | <30 | Variable | Potential cytotoxicity noted |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that the presence of the nitro group may enhance lipophilicity and facilitate cellular uptake, thereby increasing its efficacy against bacterial targets .
Pharmacodynamic Properties
The pharmacodynamic characteristics indicate that the compound exhibits a strong time-dependent behavior in its antimycobacterial activity. This suggests that prolonged exposure at certain concentrations may yield better therapeutic outcomes compared to higher concentrations administered over shorter durations .
Comparative Studies
Research comparing various substituted indoles has shown that modifications to the furan and phenyl groups significantly affect biological activity. For instance, compounds with trifluoromethyl substitutions demonstrated enhanced activity compared to their non-substituted counterparts .
Future Directions
Ongoing research aims to optimize these compounds through structural modifications to improve efficacy and reduce toxicity. The goal is to develop new therapeutic agents for tuberculosis treatment that can overcome existing drug resistance challenges.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole, and how do reaction conditions influence yield?
- Answer: The compound is typically synthesized via transition metal-catalyzed cross-coupling or electrophilic substitution reactions. For example, Pd-mediated methodologies enable regioselective functionalization of the indole core, while Rh-catalyzed approaches optimize nitroethyl group incorporation . Key variables include solvent polarity (e.g., benzene vs. DMF), temperature (80–120°C), and catalyst loading (1–5 mol%), which directly impact yields (reported 60–85%). Purification often involves flash chromatography (cyclohexane/EtOAc gradients) .
Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?
- Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns. For example, the furan-2-yl group shows distinct aromatic protons at δ 6.16–6.41 ppm, while the nitroethyl group resonates as a multiplet near δ 4.24 ppm .
- X-Ray Diffraction (XRD): Single-crystal studies resolve stereochemical ambiguities. Discrepancies may arise from polymorphic forms or solvent adducts, requiring iterative refinement (e.g., SHELX software) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+Na] at m/z 220.0737) .
Advanced Research Questions
Q. What computational methods are used to predict pharmacological activity, and how do structural modifications alter bioactivity?
- Answer:
- Molecular Docking: Software like AutoDock Vina predicts binding affinities to targets (e.g., nicotinic acetylcholine receptors). The nitro group’s electron-withdrawing effect enhances π-π stacking with aromatic residues, while the furan moiety influences solubility .
- Structure-Activity Relationship (SAR): Substituting the phenyl group with electron-deficient rings (e.g., 4-fluorophenyl) increases antibacterial potency (MIC: 2–8 µg/mL vs. S. aureus) but reduces antifungal activity .
Q. How can conflicting data in biological assays (e.g., antibacterial vs. antifungal results) be systematically resolved?
- Answer:
- Dose-Response Curves: Establish IC/MIC values across multiple strains (e.g., Gram-positive vs. fungal pathogens) .
- Mechanistic Studies: Use fluorescence assays to assess membrane disruption (fungi) versus DNA intercalation (bacteria). Contradictions may arise from differential cell wall permeability .
- Statistical Validation: Apply ANOVA to compare replicates and identify outliers (p < 0.05) .
Q. What strategies optimize crystallographic data quality for nitro-containing indoles, and how are thermal parameters refined?
- Answer:
- Crystal Growth: Slow evaporation from EtOAc/hexane mixtures minimizes disorder. The nitro group’s polarity necessitates low-temperature (100 K) data collection to reduce thermal motion artifacts .
- Refinement: SHELXL refines anisotropic displacement parameters (ADPs). High R-factors (>0.08) may indicate unresolved solvent molecules, requiring SQUEEZE .
Methodological Challenges & Solutions
Q. How are synthetic byproducts (e.g., azo-bis-indoles) identified and mitigated during nitroethylation?
- Answer:
- Byproduct Formation: Nitrous acid (HNO) in acetic acid can dimerize indoles via electrophilic attack, forming azo derivatives .
- Mitigation: Use stoichiometric NO sources (e.g., AgNO) and inert atmospheres (N) to suppress side reactions. LC-MS monitors reaction progress (retention time: 8–12 min) .
Q. What in silico tools predict metabolic stability, and how does the furan moiety influence cytochrome P450 interactions?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
